molecular formula C25H26N2O B12003210 Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- CAS No. 4652-04-4

Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)-

Cat. No.: B12003210
CAS No.: 4652-04-4
M. Wt: 370.5 g/mol
InChI Key: YYZWLIHUCDJTCJ-UHFFFAOYSA-N
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Description

Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- can be achieved through a multi-step process involving various reagents and conditions. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles. This process can be further modified by introducing the benzylmethylamino and benzyloxy groups through subsequent N-alkylation and O-alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- involves its interaction with specific molecular targets and pathways. The benzylmethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

4652-04-4

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H26N2O/c1-27(18-20-8-4-2-5-9-20)15-14-22-17-26-25-13-12-23(16-24(22)25)28-19-21-10-6-3-7-11-21/h2-13,16-17,26H,14-15,18-19H2,1H3

InChI Key

YYZWLIHUCDJTCJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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